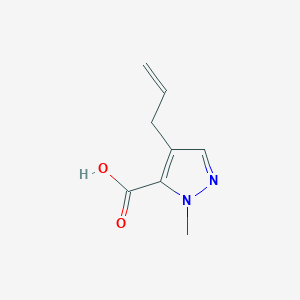
4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the first position, a prop-2-en-1-yl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrazole ring
Métodos De Preparación
The synthesis of 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with an appropriate allylating agent under basic conditions
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with various electrophiles or nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may investigate its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the prop-2-en-1-yl group at a different position.
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylic acid: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid: Carboxylic acid group at a different position.
The uniqueness of 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-methyl-4-prop-2-enylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-6-5-9-10(2)7(6)8(11)12/h3,5H,1,4H2,2H3,(H,11,12) |
Clave InChI |
XWELFBVVKUUOGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


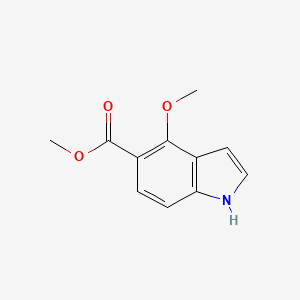
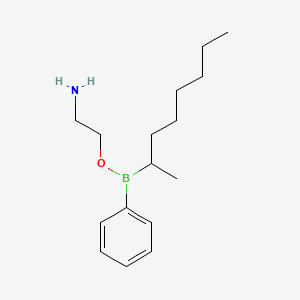

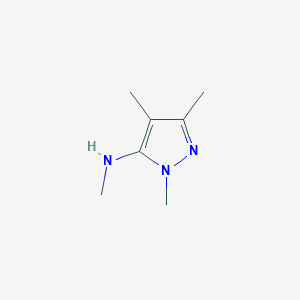

![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
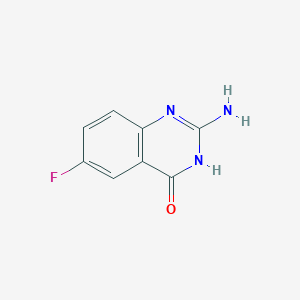
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
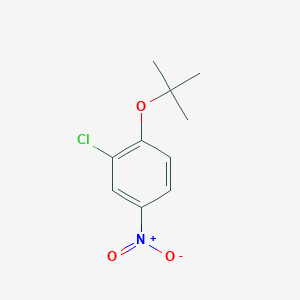


![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

